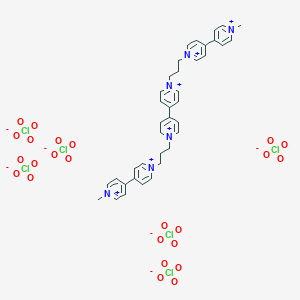
3beta,7alpha,12alpha-Trihydroxychol-5-en-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,7alpha,12alpha-Trihydroxychol-5-en-24-oic Acid, also known as lithocholic acid (LCA), is a bile acid that is synthesized in the liver from cholesterol. It is a secondary bile acid, which means that it is produced by the action of gut bacteria on primary bile acids. LCA has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Biogenesis and Identification
- Methoxylation for Identification : Methoxylation methods are useful for identifying compounds like 3beta,7alpha,12alpha-Trihydroxychol-5-en-24-oic Acid, which are key intermediates in chenodeoxycholic acid biogenesis. Methoxylation aids in distinguishing these compounds, even in minimal amounts (Ikeda & Yamasaki, 1978).
Metabolic Studies
- Study of 3beta-HSD Deficiency : Research indicates that 3beta-hydroxy-delta5-C27-steroid dehydrogenase deficiency can be evaluated and treated effectively. This study used bile acid treatment and gas chromatography-mass spectrometry for analysis, revealing insights into bile acid biosynthesis pathways in patients (Yamato et al., 2001).
Chemical Synthesis
- Synthesis of Coenzyme A Esters : Chemical synthesis methods have been developed for 3alpha,7alpha,12alpha-trihydroxy- and related compounds for studying bile acid biosynthesis. These methods provide valuable tools for biological research, particularly in understanding the side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).
Bile Acid Identification in Cholestasis
- Identification in Cholestasis : Advanced techniques have allowed for the identification of minor bile acid components, including 3beta,7alpha-dihydroxy-5beta-cholan-24-oic acid, in cholestasis. These findings suggest further pathways for bile acid metabolism (Summerfield, Billing, & Shackleton, 1976).
Structural Analysis
- Crystal Structure Studies : Structural analysis of oxo-cholic acids, including variants of this compound, has been conducted to understand their supramolecular architectures. This research is significant in elucidating the properties of bile acids at a molecular level (Bertolasi et al., 2005).
Bile Acid Metabolism
- Metabolism Studies : Investigations into the metabolism of 3beta,7alpha-dihydroxy-5alpha-cholestanoic acid in rats have provided insights into the metabolism of dihydroxy-5alpha-cholestanoic acids, revealing significant information about bile acid metabolism (Mui & Elliott, 1975).
properties
CAS RN |
108906-88-3 |
|---|---|
Molecular Formula |
C11H19ClN2O |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,7S,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h11,13,15-20,22,25-27H,4-10,12H2,1-3H3,(H,28,29)/t13-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
NKRVAQNWPRPQDK-SZHOAPCDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C=C4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C=C4C3(CCC(C4)O)C)O)O)C |
synonyms |
3 beta,7 alpha,12 alpha-trihydroxy-5-cholenoic acid 3,7,12-TCA 3,7,12-trihydroxy-5-cholenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)






